3-(1-benzoylpiperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-BENZOYLPIPERIDIN-3-YL)-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE: is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-BENZOYLPIPERIDIN-3-YL)-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multi-step organic reactions. One common method involves the reaction of benzoylpiperidine with methylphenylhydrazine under controlled conditions to form the triazole ring . The reaction is catalyzed by a gold(I) complex and proceeds with the use of an iodine(III) oxidizing agent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, base catalysts.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can help in understanding the interaction between drugs and their targets .
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and neurological disorders .
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of 3-(1-BENZOYLPIPERIDIN-3-YL)-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
- (1-Benzylpiperidin-3-yl)methanol hydrochloride
- N-((1-benzylpiperidin-3-yl)methyl)-N-(2-methoxyethyl) naphthalene-2-sulfonamide
- 1-Benzylpyrrolidine-3-amine derivatives with piperidine groups
Comparison: Compared to these similar compounds, 3-(1-BENZOYLPIPERIDIN-3-YL)-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE stands out due to its unique triazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C21H22N4O2 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
5-(1-benzoylpiperidin-3-yl)-2-methyl-4-phenyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C21H22N4O2/c1-23-21(27)25(18-12-6-3-7-13-18)19(22-23)17-11-8-14-24(15-17)20(26)16-9-4-2-5-10-16/h2-7,9-10,12-13,17H,8,11,14-15H2,1H3 |
InChI Key |
JLSOZKODHGEHGU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.